molecular formula C6H9N3O B13580464 1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine

1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine

Cat. No.: B13580464
M. Wt: 139.16 g/mol
InChI Key: KGKKTCVNWRHJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine is a heterocyclic compound that features a fused pyrazole and oxazine ring system

Preparation Methods

The synthesis of 1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a pyrazole derivative with an oxazine precursor in the presence of a suitable catalyst can lead to the formation of the desired compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine has several scientific research applications. In medicinal chemistry, it is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors. In biology, it is used as a probe to study biochemical pathways and molecular interactions. In industry, it can be utilized as a building block for the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

1-methyl-5,6-dihydro-4H-pyrazolo[3,4-b][1,4]oxazine

InChI

InChI=1S/C6H9N3O/c1-9-6-5(4-8-9)7-2-3-10-6/h4,7H,2-3H2,1H3

InChI Key

KGKKTCVNWRHJQH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)NCCO2

Origin of Product

United States

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